Pyrimidine, 2-((2,4-dinitrophenyl)thio)-
Description
Overview of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine and its derivatives represent a vital class of heterocyclic compounds in chemistry and biology. gsconlinepress.com The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. wikipedia.org This structural motif is fundamental to life, forming the core of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids (DNA and RNA). jacsdirectory.comontosight.ai Beyond their role in genetics, pyrimidine derivatives are recognized for their wide array of biological and pharmacological activities. gsconlinepress.comjacsdirectory.comgsconlinepress.com
The versatility of the pyrimidine scaffold has made it a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov Researchers have extensively modified the pyrimidine ring to develop novel therapeutic agents. gsconlinepress.comnih.gov These synthetic derivatives have shown a broad spectrum of medicinal applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.comjacsdirectory.comnih.gov The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, influences its chemical reactivity, making positions 2, 4, and 6 susceptible to nucleophilic attack. wikipedia.orgscialert.net This reactivity allows for diverse substitutions and the creation of large libraries of compounds for drug discovery. researchgate.net
| Activity | Example Compound Classes/Drugs | Reference |
|---|---|---|
| Anticancer | 5-Fluorouracil, Fluoropyrimidines | jacsdirectory.commdpi.com |
| Antiviral / Anti-HIV | Idoxuridine, Zidovudine, Stavudine | jacsdirectory.com |
| Antibacterial | Trimethoprim, Sulphadiazine | jacsdirectory.com |
| Anti-inflammatory | Various synthetic derivatives | nih.gov |
| Antihypertensive | Minoxidil | jacsdirectory.com |
| Antimalarial | Sulphadoxine | jacsdirectory.com |
Significance of Activated Thioether Linkages in Organic Synthesis
Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R'. taylorandfrancis.commasterorganicchemistry.com They are the sulfur analogs of ethers. masterorganicchemistry.com In organic synthesis, the thioether linkage is generally stable but can be manipulated under specific conditions. youtube.com The reactivity of a thioether is significantly influenced by the nature of the groups attached to the sulfur atom. youtube.com
When the sulfur atom is bonded to a strongly electron-withdrawing group, such as the 2,4-dinitrophenyl moiety, the thioether linkage becomes "activated." This activation has two primary consequences. First, the sulfur atom's nucleophilicity is reduced. Second, and more importantly for synthetic applications, the attached group becomes a good leaving group. In the case of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, the 2,4-dinitrophenylthio group can be displaced by various nucleophiles. This reactivity is central to the use of such compounds as reagents in organic synthesis, for example, in the transfer of the pyrimidine moiety to other molecules. The formation of C-S bonds to create thioethers is a key step in the synthesis of many pharmaceuticals and advanced materials. researchgate.net
Contextualizing the 2,4-Dinitrophenyl Moiety within Organic Chemistry
The 2,4-dinitrophenyl (DNP) group is a well-known functional group in organic chemistry, characterized by a benzene (B151609) ring substituted with two nitro (NO₂) groups at positions 2 and 4. ontosight.aigeeksforgeeks.org The primary characteristic of the DNP group is its strong electron-withdrawing nature, a result of the combined inductive and resonance effects of the two nitro groups. ontosight.ai This property makes any group attached to the DNP-substituted ring susceptible to nucleophilic attack.
This reactivity is famously exploited in the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) for the qualitative detection of aldehydes and ketones. ontosight.aichemicalbook.comallen.in The reaction involves a nucleophilic addition-elimination mechanism where the hydrazine (B178648) attacks the carbonyl carbon, ultimately forming a brightly colored 2,4-dinitrophenylhydrazone precipitate. chemicalbook.compearson.com In the context of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, the DNP moiety serves to activate the thioether linkage. The 2,4-dinitrophenyl group makes the attached sulfur atom part of a good leaving group (2,4-dinitrothiophenolate), facilitating nucleophilic substitution reactions at the 2-position of the pyrimidine ring. The DNP group is a commonly used recognition moiety in the design of fluorescent probes for detecting thiols. nih.gov
Historical Development of Thio-substituted Pyrimidines
The study of thiopyrimidines, or pyrimidines containing a sulfur atom, dates back to the 19th century. jetir.org The introduction of a thio group into the pyrimidine ring has been a significant strategy for chemical modification, providing opportunities for further functionalization. jetir.org Early and common methods for synthesizing 2-thiopyrimidines often involve the condensation reaction of thiourea (B124793) with a three-carbon precursor. scialert.netjetir.org
For instance, the reaction of thiourea with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide is a classical method to produce 6-amino-2-thiopyrimidine. researchgate.netjetir.org Another established route involves the reaction of chalcones (α,β-unsaturated ketones) with thiourea to yield substituted 2-thiopyrimidines. scialert.netjetir.org These foundational reactions paved the way for the synthesis of a vast number of thio-substituted pyrimidine derivatives. nih.govwjarr.com Over time, more advanced and efficient synthetic procedures have been developed, including one-pot reactions and the use of various catalysts to improve yields and reaction conditions. taylorandfrancis.comjetir.org
| Precursors | Product Type | Reference |
|---|---|---|
| Thiourea + Ethyl Cyanoacetate + Aldehyde | Substituted Pyrimidine-2-thiones | researchgate.net |
| Thiourea + Chalcone | 4,6-Disubstituted Pyrimidin-2-thiols | scialert.net |
| Thiourea + Ethyl Acetoacetate + Aldehyde | 2-Thioxo-1,2,3,4-tetrahydropyrimidines | wjarr.com |
Current Research Landscape Pertaining to Dinitrophenyl Thioethers
In contemporary chemical research, dinitrophenyl ethers and thioethers are prominently featured in the development of chemosensors and fluorescent probes. nih.govresearchgate.net The core principle behind this application is the reaction between the electron-deficient dinitrophenyl group and a specific analyte, which triggers a measurable change in the probe's optical properties, such as fluorescence.
A significant area of this research focuses on the detection of biologically important thiols, such as hydrogen sulfide (B99878) (H₂S), cysteine, and glutathione. nih.govresearchgate.net Probes are often designed with a 2,4-dinitrophenyl ether or thioether as a "recognition site" linked to a fluorophore. In the absence of thiols, the probe is typically non-fluorescent or weakly fluorescent due to quenching effects from the DNP group. Upon reaction with a thiol, a nucleophilic aromatic substitution reaction occurs, cleaving the DNP group from the fluorophore. This cleavage restores the fluorescence of the dye, providing a "turn-on" signal that can be used to quantify the concentration of the thiol. researchgate.net This strategy has been successfully employed to develop highly sensitive and selective probes for imaging thiols in living cells and even in specific organelles like mitochondria. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLPPBHVNQRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216692 | |
| Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66474-53-1 | |
| Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000757063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine, 2 2,4 Dinitrophenyl Thio
Conventional Approaches to 2-Thio-substituted Pyrimidines
The foundational step in many synthetic routes towards the title compound is the construction of a pyrimidine (B1678525) ring bearing a sulfur atom at the C2 position, typically in the form of a pyrimidine-2-thione or its tautomer, pyrimidine-2-thiol (B7767146).
Nucleophilic Substitution Reactions on Halogenated Pyrimidines
One common strategy to introduce a thio-substituent is through the nucleophilic substitution of a halogen atom on the pyrimidine ring. Starting with a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), a sulfur nucleophile can be employed to displace the halide. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis are effective for this transformation. The reaction of 2-chloropyrimidine with thiourea, for example, proceeds to form an isothiouronium salt intermediate, which is then hydrolyzed to yield 2-mercaptopyrimidine (B73435). This method is advantageous as 2-halopyrimidines can be synthesized from readily available pyrimidinones (B12756618) via reagents like phosphorus oxychloride (POCl₃).
Condensation Reactions Involving Pyrimidine Thiones
The most direct and widely used method for the synthesis of 2-thio-substituted pyrimidines is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and thiourea. mdpi.comnih.gov This acid- or base-catalyzed reaction builds the pyrimidine ring in a single step. For instance, the reaction of malondialdehyde or its acetal (B89532) equivalent, 1,1,3,3-tetraethoxypropane, with thiourea in the presence of an acid catalyst and a suitable solvent like ethanol (B145695), leads to the formation of 2-mercaptopyrimidine. mdpi.com This approach is versatile, allowing for the synthesis of a wide array of substituted pyrimidine-2-thiones by varying the 1,3-dicarbonyl component. nih.govquora.com
Strategies for Incorporating the 2,4-Dinitrophenylthio Moiety
Once the pyrimidine-2-thiol is obtained, the next crucial step is the attachment of the 2,4-dinitrophenyl group via a thioether linkage. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Reaction of Pyrimidine-2-thiol with Activated Dinitrohalobenzenes
The most direct route to Pyrimidine, 2-((2,4-dinitrophenyl)thio)- involves the reaction of pyrimidine-2-thiol with a highly electrophilic aryl halide, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) or 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). lookchem.comdoubtnut.comwikipedia.org The electron-withdrawing nitro groups at the ortho and para positions of the halide make the aromatic ring highly susceptible to nucleophilic attack.
The pyrimidine-2-thiol, existing in tautomeric equilibrium with pyrimidine-2-thione, can be deprotonated by a base (e.g., sodium hydroxide (B78521), potassium carbonate, or an organic base like triethylamine) to form the more nucleophilic thiolate anion. This anion then readily attacks the electron-deficient carbon of the dinitrohalobenzene, displacing the halide and forming the desired thioether. The general reaction scheme is presented below.
Reaction Scheme: Pyrimidine-2-thiol + 1-Halo-2,4-dinitrobenzene → Pyrimidine, 2-((2,4-dinitrophenyl)thio)- + HX
A typical experimental procedure involves dissolving 2-mercaptopyrimidine and an equimolar amount of 1-chloro-2,4-dinitrobenzene in a polar aprotic solvent like ethanol or DMF. lookchem.com A base is added to facilitate the formation of the thiolate, and the reaction mixture is often stirred at room temperature or gently heated to ensure completion. The product can then be isolated by precipitation and purified by recrystallization.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| Pyrimidine-2-thiol | 1-Chloro-2,4-dinitrobenzene | NaOH / K₂CO₃ | Ethanol / DMF | Room Temp. or Reflux, 1-4h |
| Pyrimidine-2-thiol | 1-Fluoro-2,4-dinitrobenzene | Et₃N / NaHCO₃ | Acetonitrile (B52724) / Acetone | Room Temp., 1-2h |
| This table represents typical conditions for the SNAr reaction and may vary based on specific literature procedures. |
Alternative Synthetic Routes Utilizing Thiolating Agents
An alternative, though less direct, pathway involves starting with a 2-hydroxypyrimidine (B189755) (pyrimidin-2-one). The carbonyl group can be converted to a thiocarbonyl using a thiolating agent, most commonly Lawesson's reagent. This forms the pyrimidine-2-thione in situ, which can then be reacted with 1-chloro-2,4-dinitrobenzene as described above. Another approach is the reaction of a 2-halopyrimidine with 2,4-dinitrophenethiol. This reverses the roles of the nucleophile and electrophile compared to the more common method. However, the synthesis and handling of 2,4-dinitrophenethiol can be more challenging than using the commercially available dinitrohalobenzenes.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
Base Selection: The choice of base is critical for the deprotonation of the pyrimidine-2-thiol. Strong inorganic bases like sodium hydroxide or potassium carbonate are effective but can sometimes lead to side reactions if other sensitive functional groups are present. Weaker organic bases, such as triethylamine (B128534) or diisopropylethylamine, offer milder conditions and can improve the selectivity of the reaction.
Temperature and Reaction Time: While the reaction between pyrimidine-2-thiolate and an activated aryl halide is often facile and can proceed at room temperature, gentle heating can be employed to reduce reaction times and ensure complete conversion. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products that may occur with prolonged heating.
| Parameter | Options | Rationale for Optimization |
| Base | K₂CO₃, NaOH, Et₃N, DIPEA | To efficiently form the nucleophilic thiolate while minimizing side reactions. |
| Solvent | DMF, DMSO, Acetonitrile, Ethanol | To ensure reactant solubility and stabilize charged intermediates, enhancing reaction rate. |
| Temperature | Room Temperature to 80 °C | To balance reaction rate with the stability of reactants and products, maximizing yield. |
| Leaving Group | F, Cl | Fluorine is typically a better leaving group in SNAr, potentially leading to faster reactions. |
| This table outlines key parameters that can be adjusted to optimize the synthesis for yield and purity. |
By systematically adjusting these conditions, the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- can be optimized to achieve high yields and purity, which is crucial for its subsequent applications in research and development.
Catalyst Screening and Mechanistic Implications
The reaction to form Pyrimidine, 2-((2,4-dinitrophenyl)thio)- typically proceeds via a base-catalyzed mechanism. The base is required to deprotonate the thiol group of 2-mercaptopyrimidine, forming the more potent nucleophile, the thiolate anion. Common bases used for this purpose include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and organic amines like triethylamine (TEA).
While the high reactivity of 1-chloro-2,4-dinitrobenzene often obviates the need for a transition-metal catalyst, related C-S cross-coupling reactions frequently employ copper or palladium catalysts, particularly with less reactive aryl halides. researchgate.netorganic-chemistry.org For instance, copper(I) iodide (CuI) has been shown to be an effective catalyst for the S-arylation of thiols. researchgate.net The mechanism in such cases would involve the formation of a copper-thiolate intermediate.
In the context of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- synthesis, phase-transfer catalysis (PTC) represents a compelling catalytic approach. nih.gov A PTC, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the thiolate anion from an aqueous or solid phase into the organic phase where the aryl halide is dissolved, thereby accelerating the reaction. nih.gov
Mechanistic Steps (Base-Catalyzed):
Deprotonation: The base removes the acidic proton from the thiol group of 2-mercaptopyrimidine to form the pyrimidine-2-thiolate anion.
Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the chlorine on the 1-chloro-2,4-dinitrobenzene ring.
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.
Chloride Elimination: The chloride ion is eliminated, and the aromaticity of the benzene (B151609) ring is restored, yielding the final product, Pyrimidine, 2-((2,4-dinitrophenyl)thio)-.
Temperature and Pressure Influences on Synthesis
Temperature is a critical parameter in the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-. As with most chemical reactions, increasing the temperature generally leads to a higher reaction rate. For SNAr reactions, temperatures in the range of 50-120 °C are commonly employed. researchgate.netrsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of thioethers. researchgate.netrsc.orgrsc.orgamazonaws.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netrsc.org The use of sealed vessels in microwave synthesis can also lead to an increase in pressure, which can further elevate the reaction temperature above the solvent's boiling point, leading to even faster reactions. rsc.orgamazonaws.com
| Heating Method | Temperature (°C) | Pressure | Typical Reaction Time |
| Conventional (Oil Bath) | 80 | Atmospheric | 6-12 hours |
| Conventional (Reflux) | Varies with solvent | Atmospheric | 4-8 hours |
| Microwave Irradiation | 120-140 | Elevated | 10-30 minutes |
Green Chemistry Principles in the Synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org The synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- can be made more environmentally benign through several strategies.
Solvent-Free Synthesis Protocols
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages in this regard. For the synthesis of thioethers, solvent-free conditions can be achieved, often with the aid of microwave irradiation or by grinding the reactants together. rsc.org These methods can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint.
Utilization of Renewable Resources and Sustainable Reagents
The use of greener solvents, such as water or ethanol, is a viable strategy for the synthesis of aryl thioethers. researchgate.netnih.gov While potentially leading to lower yields without a catalyst, the environmental benefits are substantial. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net
Furthermore, research into "thiol-free" synthesis provides an alternative to using potentially malodorous and easily oxidized thiols. mdpi.comnih.govresearchgate.net Reagents such as xanthates can serve as thiol surrogates, offering a more stable and less odorous starting material. mdpi.comnih.govresearchgate.netdocumentsdelivered.com
Waste Minimization Strategies
Waste minimization in the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- can be addressed through several approaches:
Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts can significantly reduce waste. nih.gov For example, a solid-supported catalyst could be filtered off after the reaction and reused in subsequent batches. nih.gov
One-Pot Syntheses: Designing the synthesis as a one-pot procedure, where sequential reactions occur in the same vessel without isolation of intermediates, can reduce solvent usage and waste generated during workup and purification steps. amazonaws.com
Chemical Reactivity and Transformation Pathways of Pyrimidine, 2 2,4 Dinitrophenyl Thio
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. The presence of the 2,4-dinitrophenylthio group at the 2-position further enhances this electrophilicity, making this site a prime target for nucleophilic aromatic substitution (SNAr) reactions.
Displacement of the 2,4-Dinitrophenylthio Group by Various Nucleophiles
The 2,4-dinitrophenylthio moiety is an excellent leaving group due to the ability of the electron-withdrawing nitro groups to stabilize the resulting negative charge on the sulfur atom. This facilitates its displacement by a wide array of nucleophiles. While direct experimental studies on Pyrimidine, 2-((2,4-dinitrophenyl)thio)- are not extensively documented, the reactivity can be inferred from studies on analogous 2-substituted pyrimidines, such as 2-sulfonylpyrimidines and 2-halopyrimidines. acs.orgrsc.org
The general mechanism for the SNAr reaction involves a two-step addition-elimination process. The nucleophile first attacks the electrophilic C-2 carbon of the pyrimidine ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the nitro groups of the leaving group. In the subsequent step, the leaving group, the 2,4-dinitrophenylthiolate anion, is expelled, restoring the aromaticity of the pyrimidine ring.
Common nucleophiles that can displace the 2,4-dinitrophenylthio group include:
Amines: Primary and secondary amines readily react to form 2-aminopyrimidine (B69317) derivatives.
Alkoxides and Phenoxides: These oxygen nucleophiles yield 2-alkoxy- and 2-aryloxypyrimidines, respectively.
Thiolates: Sulfur nucleophiles can also participate in these reactions, leading to the formation of different thioether derivatives.
The reactivity of the nucleophile plays a crucial role in the success of the substitution. Stronger nucleophiles will generally react more readily.
Kinetics and Thermodynamics of SNAr Reactions
The kinetics of SNAr reactions on pyrimidine systems are typically second-order, being first-order in both the pyrimidine substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.
Table 1: Illustrative Second-Order Rate Constants for SNAr Reactions of Related Heterocyclic Compounds
| Electrophile | Nucleophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|---|
| 2-Chloro-5-nitropyridine (B43025) | Thiophenoxide | Methanol (B129727) | 1.2 x 10⁻² |
| 2-Chloro-3-nitropyridine (B167233) | Thiophenoxide | Methanol | 5.8 x 10⁻³ |
| 2-Methylsulfonylpyrimidine | N-acetylcysteine methyl ester | pH 7.0 Buffer | 4.5 x 10⁻² |
This table is for illustrative purposes and presents data from related systems to demonstrate the magnitude of rate constants in SNAr reactions of similar heterocyclic compounds. Data is sourced from analogous studies. acs.orgrsc.org
Thermodynamically, the SNAr reaction is generally favorable when a good leaving group is displaced by a strong nucleophile. The stability of the Meisenheimer intermediate and the leaving group are key factors. The 2,4-dinitrophenylthiolate anion is a particularly stable leaving group, which contributes to a favorable thermodynamic profile for these reactions.
Influence of Pyrimidine Ring Substituents on Reactivity
Substituents on the pyrimidine ring can have a profound effect on the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) on the pyrimidine ring generally increase the rate of nucleophilic attack by further delocalizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease the reaction rate.
For example, a study on 2-sulfonylpyrimidines demonstrated that strong electron-withdrawing groups at the 5-position, such as -NO₂ and -COOMe, dramatically increased the reaction rate by several orders of magnitude compared to the unsubstituted analog. acs.org In contrast, strong electron-donating groups like -NH₂ and -OMe at the 5-position completely deactivated the ring towards nucleophilic attack. acs.org
The position of the substituent also matters. In 2,4-disubstituted pyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. stackexchange.com However, the presence of certain substituents can alter this selectivity. For instance, in 2-MeSO₂-4-chloropyrimidine, while amines react at the C-4 position, alkoxides and formamide (B127407) anions selectively attack the C-2 position. wuxiapptec.com This has been attributed to the formation of a hydrogen bond complex between the nucleophile and the methylsulfonyl group, which directs the attack to the C-2 position. wuxiapptec.com
Electrophilic Reactions on the Pyrimidine Ring System
The pyrimidine ring is inherently electron-deficient, which makes it generally unreactive towards electrophilic aromatic substitution. The two nitrogen atoms strongly deactivate the ring, making reactions like halogenation, nitration, and sulfonation difficult to achieve without the presence of activating substituents. The 2-((2,4-dinitrophenyl)thio)- group is itself electron-withdrawing, further deactivating the pyrimidine ring towards electrophilic attack.
Halogenation Studies
Direct halogenation of unsubstituted pyrimidine is challenging. However, the presence of activating groups, such as hydroxyl or amino groups, can facilitate electrophilic substitution at the 5-position. researchgate.net For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, which lacks such activating groups, direct halogenation on the pyrimidine ring is expected to be very sluggish and require harsh conditions, if it proceeds at all. Any reaction would likely occur at the more electron-rich dinitrophenyl ring, though this is also deactivated.
Nitration and Sulfonation Reactions
Similar to halogenation, nitration and sulfonation of the pyrimidine ring are difficult. bhu.ac.in Nitration of pyrimidine itself requires severe conditions and gives low yields. The presence of the deactivating 2-((2,4-dinitrophenyl)thio)- substituent would make these reactions even more challenging on the pyrimidine moiety. Any electrophilic attack would be more likely to occur on the dinitrophenyl ring, although this is also strongly deactivated. Studies on the nitration of other substituted pyrimidines often require the presence of strongly activating groups to achieve substitution on the pyrimidine ring. rsc.org
Friedel-Crafts Type Reactions
Friedel-Crafts reactions, which involve the electrophilic substitution on an aromatic ring, are not considered applicable to Pyrimidine, 2-((2,4-dinitrophenyl)thio)-. The pyrimidine ring is an electron-deficient aromatic system, a characteristic that makes it inherently unreactive towards electrophilic attack, a prerequisite for Friedel-Crafts alkylation or acylation. wur.nlquora.com The presence of two nitrogen atoms in the ring withdraws electron density, deactivating it to a degree that it does not undergo this type of reaction. quora.com Similarly, the 2,4-dinitrophenyl moiety is also strongly deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the two nitro groups.
Reactions Involving the Thioether Linkage
The thioether bond is a key reactive center in the molecule, susceptible to oxidation, reduction, and cleavage.
The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic and steric properties of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The reaction proceeds in a stepwise manner, and it is often possible to selectively stop at the sulfoxide stage by controlling the stoichiometry of the oxidant and the reaction conditions.
Table 1: Oxidation of Thioethers
| Oxidizing Agent | Product(s) | General Conditions |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Inert solvent (e.g., CH₂Cl₂), controlled temperature |
This table presents generalized conditions for the oxidation of thioethers.
Reduction of the thioether bond in this context typically refers to desulfurization, which involves the complete removal of the sulfur atom and the formation of a carbon-hydrogen bond. A widely used reagent for this transformation is Raney Nickel. organic-chemistry.org This reaction, known as hydrogenolysis, effectively cleaves the C-S bonds.
The carbon-sulfur bonds of the thioether linkage can be cleaved under various conditions. Nucleophilic attack on the carbon atom of the pyrimidine ring can lead to the displacement of the 2,4-dinitrophenylthiolate as a leaving group. The electron-deficient nature of the pyrimidine ring makes it susceptible to such nucleophilic aromatic substitution reactions. nih.gov Additionally, studies on related pyrimidine thioethers have shown that the C-S bond can be cleaved under the influence of metal ions, such as in the reaction with cuprous chloride under basic conditions. nih.gov Reductive cleavage of C-S bonds in thioethers can also be achieved electrochemically or using reducing agents like sodium amalgam. askfilo.com
Reactivity of the 2,4-Dinitrophenyl Moiety
The 2,4-dinitrophenyl group is characterized by the strong electron-withdrawing capacity of its two nitro groups, which significantly influences the reactivity of the aromatic ring and the nitro groups themselves.
The nitro groups on the 2,4-dinitrophenyl moiety are susceptible to reduction, which can proceed in a stepwise fashion to yield nitroso, hydroxylamino, and ultimately amino groups. A variety of reducing agents can be employed, with the choice of reagent allowing for selective reduction of one or both nitro groups.
Selective reduction of one nitro group in dinitro-aromatic compounds can be achieved using specific reagents and conditions. echemi.comstackexchange.comniscpr.res.in For instance, the Zinin reduction, which utilizes sulfides, polysulfides, or hydrosulfides in basic media, is known for its ability to selectively reduce one nitro group. stackexchange.com The regioselectivity of this reduction is influenced by steric and electronic factors; typically, the less sterically hindered nitro group is preferentially reduced. stackexchange.com In the case of 2,4-dinitrophenyl derivatives, the nitro group at the 4-position is generally less sterically hindered and more electronically favored for reduction.
Table 2: Selective Reduction of Aromatic Nitro Groups
| Reagent | Product(s) | Notes |
|---|---|---|
| Sodium sulfide (B99878)/hydrosulfide (B80085) (Zinin Reduction) | Monoamino derivative | Selective for one nitro group. stackexchange.com |
| Tin(II) chloride / HCl | Diamino derivative | Typically reduces both nitro groups. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Diamino derivative | Generally reduces both nitro groups. nih.gov |
This table provides an overview of common reagents for the reduction of aromatic nitro groups and their general outcomes.
Complete reduction of both nitro groups to the corresponding diamine can be accomplished using stronger reducing agents or more forcing conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) or treatment with tin(II) chloride in the presence of a strong acid. nih.gov
Reactions on the Dinitrophenyl Ring
The dinitrophenyl ring of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- is highly activated by the two electron-withdrawing nitro groups, making it susceptible to specific chemical transformations, primarily nucleophilic aromatic substitution and reduction of the nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
The presence of nitro groups ortho and para to the thioether linkage significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. researchgate.net While the thioether itself can be a leaving group, reactions can also occur where a nucleophile displaces one of the nitro groups, particularly under forcing conditions. The regioselectivity of such a substitution would be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on related dinitro- and trinitro-benzonitriles have shown that thiols can regioselectively displace an ortho nitro group. rsc.org
Reduction of Nitro Groups
The nitro groups on the dinitrophenyl ring can be reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups. The extent of reduction depends on the choice of reducing agent and the reaction conditions.
Selective Reduction: It is possible to selectively reduce one of the two nitro groups. The Zinin reduction, which often employs reagents like aqueous or alcoholic ammonium (B1175870) sulfide (H₂S in ammonia), is a classic method for the selective reduction of one nitro group in dinitro compounds. echemi.comstackexchange.com The regioselectivity is generally governed by steric and electronic factors. In the case of 2,4-dinitrophenyl derivatives, the nitro group at the 4-position is typically reduced preferentially over the more sterically hindered group at the 2-position. stackexchange.com
Complete Reduction: Stronger reducing agents or catalytic hydrogenation can reduce both nitro groups to yield 2-((2,4-diaminophenyl)thio)pyrimidine.
The table below summarizes various reagents used for the reduction of aromatic nitro compounds, which are applicable to the target molecule.
| Reagent(s) | Product | Selectivity | Reference |
|---|---|---|---|
| H₂S, NH₄OH (or (NH₄)₂S) | Nitroaniline | High (typically reduces one NO₂ group) | echemi.comstackexchange.com |
| SnCl₂ / HCl | Aniline (or Diamine) | Can be selective under controlled conditions | nih.gov |
| Fe / HCl or Acetic Acid | Aniline (or Diamine) | Generally non-selective (reduces all NO₂ groups) | nih.gov |
| H₂ / Pd, Pt, or Ni catalyst | Aniline (or Diamine) | Generally non-selective (reduces all NO₂ groups) | nih.gov |
| NaBH₄ / Catalyst (e.g., Pd NPs) | Aniline (or Diamine) | Generally non-selective | nih.gov |
Photochemical Transformations of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-
The photochemical behavior of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- is dictated by the presence of the strongly absorbing 2,4-dinitrophenyl chromophore and its electronic interaction with the pyrimidinyl thioether moiety.
Photoinduced Electron Transfer Processes
Upon absorption of light, the 2,4-dinitrophenyl group is promoted to an electronically excited state. Given its high electron affinity, this excited state can act as a potent electron acceptor. The pyrimidinyl thioether portion of the molecule, conversely, can serve as an electron donor. This donor-acceptor arrangement facilitates a photoinduced electron transfer (PET) event.
The process can be described as follows:
Excitation: The dinitrophenyl (DNP) moiety absorbs a photon, transitioning to an excited singlet state (¹DNP*).
DNP-S-Pyrimidine + hν → ¹DNP*-S-Pyrimidine
Electron Transfer: An electron is transferred from the pyrimidinyl thioether donor to the excited DNP acceptor, creating a charge-separated state or radical ion pair.
¹DNP*-S-Pyrimidine → [DNP•⁻]-S•⁺-[Pyrimidine]
This intramolecular PET process is a common fluorescence quenching mechanism. In many systems, dinitrophenyl groups are used specifically as "quencher" moieties that suppress the fluorescence of a nearby fluorophore through such an electron or energy transfer mechanism. medchemexpress.com The formation of this charge-separated state is the primary photochemical event that precedes subsequent chemical transformations.
Photodecomposition Pathways
The high-energy radical ion pair formed via PET is unstable and can decompose through several pathways.
Carbon-Sulfur Bond Cleavage: A likely decomposition route is the cleavage of the C-S bond between the dinitrophenyl ring and the sulfur atom. Photochemical C-S bond cleavage is a known reaction for thioethers, which can be initiated from an excited state. rsc.orgacs.org This would lead to the formation of a 2,4-dinitrophenyl radical and a pyrimidine-2-thiolate radical.
[DNP•⁻]-S•⁺-[Pyrimidine] → DNP• + •S-Pyrimidine
Photoreduction of Nitro Groups: The excited state of the nitroaromatic ring can also lead to the reduction of a nitro group, often proceeding through a nitroso intermediate. This is a common photodegradation pathway for drugs containing nitroaromatic groups. nih.gov
Ring Degradation: In the presence of photocatalysts or highly oxidizing species, more extensive degradation of the aromatic ring system can occur. nih.gov
The specific pathway that predominates would depend on factors such as the solvent, the presence of oxygen, and the excitation wavelength.
Photosensitization Properties
A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, which then undergoes a chemical reaction. The process typically involves the following steps:
The photosensitizer (PS) absorbs light to form an excited singlet state (¹PS*).
The singlet state undergoes intersystem crossing (ISC) to form a longer-lived excited triplet state (³PS*). nih.govlibretexts.org
The triplet state transfers its energy to another molecule, such as ground-state molecular oxygen (³O₂), to generate reactive oxygen species like singlet oxygen (¹O₂). nih.gov
For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, the dinitrophenyl moiety can absorb light and undergo intersystem crossing to form a triplet state. researchgate.net However, the role of dinitrophenyl compounds as effective photosensitizers is not well-established. They are more commonly recognized for their electron-affinic nature, which promotes PET as described above. nih.gov The rapid PET and subsequent photodecomposition pathways are likely to be much faster processes than intermolecular energy transfer. Therefore, while the formation of a triplet state is plausible, its ability to act as a photosensitizer would likely be inefficient and outcompeted by the other deactivation pathways. The potential for this compound to act as a photosensitizer remains an area that requires experimental investigation.
Advanced Spectroscopic and Structural Elucidation of Pyrimidine, 2 2,4 Dinitrophenyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone for the unambiguous assignment of the chemical structure of "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-". Through a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments, a complete picture of the proton and carbon environments and their connectivities can be established. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be inferred from data on closely related substituted pyrimidines and dinitrophenyl thioethers. researchgate.netyoutube.com
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for the protons and carbons of "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-" are presented in the table below. These predictions are based on the analysis of analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4' | ~9.1 | ~149.0 |
| H-6' | ~8.5 | ~145.0 |
| H-5' | ~7.4 | ~122.0 |
| H-4 | ~8.7 | ~158.0 |
| H-6 | ~8.7 | ~158.0 |
| H-5 | ~7.2 | ~118.0 |
| C-2 | - | ~168.0 |
| C-1' | - | ~148.0 |
| C-2' | - | ~140.0 |
| C-3' | - | ~129.0 |
| C-5' | - | ~122.0 |
| C-4' | - | ~149.0 |
| C-6' | - | ~145.0 |
To confirm the structural assignments, two-dimensional (2D) NMR experiments are indispensable.
2D-COSY (Correlation Spectroscopy): The COSY spectrum would reveal the scalar coupling network between protons. For the pyrimidine (B1678525) ring, a cross-peak between H-4 and H-5, and H-5 and H-6 would be expected. Similarly, in the dinitrophenyl ring, correlations between H-5' and H-6', and a weaker four-bond coupling between H-3' and H-5' might be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.educolumbia.edu The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals as listed in the data table. For instance, the proton at ~8.7 ppm would show a correlation to the carbon at ~158.0 ppm, confirming their assignment as H-4/H-6 and C-4/C-6 of the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides crucial information about long-range (2-4 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. researchgate.netcolumbia.educolumbia.edu Key expected HMBC correlations for "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-" would include:
Correlations from the pyrimidine protons (H-4, H-5, H-6) to the thioether-linked carbon C-2.
A critical correlation from the dinitrophenyl proton H-3' to the thioether-linked carbon C-2, confirming the connectivity between the two aromatic rings via the sulfur atom.
Correlations from the nitro group-adjacent protons (H-3' and H-5') to the carbons bearing the nitro groups (C-2' and C-4').
While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. For "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-", ssNMR could be particularly useful for:
Polymorphism: Identifying the presence of different crystalline forms (polymorphs), which can have distinct physical properties.
Intermolecular Interactions: Probing intermolecular interactions, such as stacking of the aromatic rings, in the crystal lattice. High-resolution ¹H and ¹³C ssNMR experiments could reveal differences in chemical shifts compared to the solution state, indicative of these interactions. carlomagno-group.org
The thioether linkage in "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-" allows for rotational freedom around the C-S bonds, potentially leading to different stable conformations (rotamers). Dynamic NMR (DNMR) is a powerful technique to study such conformational changes. mdpi.com
By recording NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation around the C-S bonds is slow on the NMR timescale, distinct signals for each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of this data can provide thermodynamic and kinetic parameters for the conformational exchange process.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
The pyrimidine ring has a set of characteristic vibrational modes that can be observed in its IR and Raman spectra. These include:
Ring Stretching Vibrations: These typically appear in the 1600-1400 cm⁻¹ region.
Ring Breathing Mode: A symmetric stretching vibration of the entire ring, which is often a strong and sharp band in the Raman spectrum, typically found around 1000 cm⁻¹. researchgate.net
C-H Stretching Vibrations: Aromatic C-H stretches are expected above 3000 cm⁻¹.
C-H Bending Vibrations: In-plane and out-of-plane C-H bending modes appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. researchgate.net
The other key functional groups in "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-" also have characteristic vibrational frequencies.
Thioether Group (C-S-C):
The C-S stretching vibrations are typically weak and appear in the 710-570 cm⁻¹ region of the IR spectrum. Its identification can sometimes be challenging due to its low intensity and the presence of other bands in this region.
Nitro Group (-NO₂):
The nitro group is characterized by two strong and distinct stretching vibrations in the IR spectrum:
Asymmetric NO₂ Stretch: A strong band typically observed in the 1550-1475 cm⁻¹ range for aromatic nitro compounds. ustc.edu.cn
Symmetric NO₂ Stretch: Another strong band usually found between 1360-1290 cm⁻¹. ustc.edu.cn
The presence of these two intense bands is a strong indicator of the nitro functionality.
Predicted Vibrational Data
The following table summarizes the expected key vibrational frequencies for "Pyrimidine, 2-((2,4-dinitrophenyl)thio)-".
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Pyrimidine Ring | Ring Stretching | 1600-1400 | Medium-Strong |
| Pyrimidine Ring | Ring Breathing | ~1000 | Weak (IR), Strong (Raman) |
| Aromatic C-H | Stretching | >3000 | Medium |
| Thioether (C-S) | Stretching | 710-570 | Weak |
| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1360-1290 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with high accuracy. For Pyrimidine, 2-((2,4-dinitrophenyl)thio)- , HRMS would confirm its elemental composition of C₁₀H₆N₄O₄S.
Fragmentation Pathways Analysis
The electron ionization mass spectrum of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- is predicted to exhibit a series of characteristic fragment ions. While direct experimental data for this specific molecule is not extensively published, the fragmentation pathways can be inferred from the known behavior of pyrimidinethiones and dinitrophenyl compounds in mass spectrometry. sapub.orgresearchgate.net
The molecular ion peak [M]⁺ would be expected. Key fragmentation steps would likely involve the cleavage of the C-S bond and the S-N bond, leading to the formation of prominent fragments. The pyrimidine ring itself is relatively stable and may remain intact in several fragment ions. sapub.org
Predicted Fragmentation Pathways:
| Fragment Ion | Proposed Structure | m/z (monoisotopic) |
| [C₁₀H₆N₄O₄S]⁺ | Molecular Ion | 294.01 |
| [C₄H₃N₂S]⁺ | Pyrimidine-2-thio radical cation | 111.00 |
| [C₆H₃N₂O₄]⁻ | 2,4-dinitrophenoxide anion | 183.00 |
| [C₄H₄N₂]⁺ | Pyrimidine cation | 80.04 |
| [NO₂]⁺ | Nitronium ion | 45.99 |
This table presents predicted data based on the fragmentation of structurally similar compounds.
Isotopic Pattern Analysis
The isotopic pattern in the mass spectrum of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- would be influenced by the natural abundance of isotopes of its constituent elements, particularly Carbon-13 and Sulfur-34. The presence of a sulfur atom would result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the monoisotopic peak (M). This distinctive isotopic signature is a valuable tool for confirming the presence of sulfur in the molecule. sapub.org
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Supramolecular Interactions in the Solid State
The crystal packing of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- is anticipated to be governed by a variety of non-covalent interactions. Based on studies of similar heterocyclic compounds, the following interactions are likely to be significant: nih.govresearchgate.net
π-π Stacking: The aromatic pyrimidine and dinitrophenyl rings are expected to engage in π-π stacking interactions, which would play a crucial role in the formation of the crystal lattice. nih.gov
Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the pyrimidine and nitro groups could contribute to the stability of the crystal structure.
Other Interactions: The nitro groups are highly polar and can participate in dipole-dipole interactions and interactions with aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- in a suitable solvent like methanol (B129727) or acetonitrile (B52724) is expected to show characteristic absorption bands arising from the pyrimidine and dinitrophenyl chromophores. nih.gov
Predicted UV-Vis Absorption Data:
| Chromophore | Predicted λmax (nm) | Electronic Transition |
| Pyrimidine Ring | ~245 - 260 | π → π |
| 2,4-Dinitrophenyl Group | ~340 - 360 | n → π and π → π* |
This table presents predicted data based on the UV-Vis spectra of related pyrimidine and dinitrophenyl compounds.
Currently, there is no available information in the searched literature regarding the fluorescence properties of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- . Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing promoted by the nitro group.
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- is expected to be dominated by contributions from both the pyrimidine and the 2,4-dinitrophenyl chromophores. The pyrimidine ring itself typically exhibits weak n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths. For instance, unsubstituted pyrimidine in the vapor phase shows a weak absorption band around 320 nm attributed to n→π* transitions and a more intense band around 243 nm corresponding to π→π* transitions.
The 2,4-dinitrophenyl group is a potent chromophore due to the presence of two nitro groups, which are strong electron-withdrawing groups, on the phenyl ring. This substitution pattern leads to significant intramolecular charge transfer (ICT) character in its electronic transitions. The absorption spectrum of compounds containing a 2,4-dinitrophenylthio moiety typically displays intense absorption bands in the UV-visible region. For example, related nitro-substituted pyridocoumarins exhibit characteristic bands in the visible region, which are attributed to ICT. qu.edu.qa
In the composite molecule, the electronic systems of the pyrimidine and the 2,4-dinitrophenyl rings are linked through a sulfur atom (thioether bridge). This linkage allows for electronic communication between the two ring systems, potentially leading to new, lower-energy charge-transfer bands. The lone pairs on the sulfur atom can participate in conjugation, influencing the energy of the molecular orbitals.
π→π* transitions localized on the pyrimidine ring, probably appearing in the mid-UV region.
π→π* and n→π* transitions associated with the 2,4-dinitrophenyl group, extending into the near-UV and possibly the visible region.
Potential intramolecular charge-transfer (ICT) bands arising from the transfer of electron density from the pyrimidine ring (or the sulfur atom) to the electron-deficient 2,4-dinitrophenyl ring. These ICT bands are often broad and can be sensitive to the surrounding environment.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable in dissecting the nature of these transitions. Such studies on related 2-thiopyrimidine derivatives have supported the ππ* nature of their lowest triplet states. rsc.org For a definitive analysis, experimental UV-Vis spectra in various solvents would be required to identify and characterize the different electronic transitions.
Solvatochromic Effects
Solvatochromism, the change in the position, and sometimes intensity, of UV-visible absorption or emission bands with a change in solvent polarity, is a powerful tool for probing the electronic structure of molecules in their ground and excited states. researchgate.net The extent and direction of the solvatochromic shift (bathochromic/red shift or hypsochromic/blue shift) provide insights into the change in the dipole moment of the molecule upon electronic excitation.
For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, significant solvatochromic effects are expected due to the polar nature of the molecule, which is enhanced by the presence of the nitro groups and the nitrogen atoms in the pyrimidine ring. The nature of the solvatochromism will depend on the specific electronic transition being observed.
π→π Transitions:* For transitions with a significant intramolecular charge-transfer character, an increase in solvent polarity is expected to cause a bathochromic (red) shift . This is because more polar solvents will better stabilize the more polar excited state relative to the ground state, thus lowering the energy gap for the transition. Studies on other D-π-A (donor-π-acceptor) pyrimidine dyes have shown that their fluorescence emission spectra are strongly dependent on solvent polarity. researchgate.net
n→π Transitions:* In contrast, n→π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent molecules (especially through hydrogen bonding), which increases the energy required for the transition.
Given the presence of both π→π* and potential n→π* transitions in Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, a complex solvatochromic behavior is anticipated. The study of its absorption spectra in a range of solvents with varying polarity, hydrogen bond donating, and hydrogen bond accepting abilities would be necessary to disentangle these effects. For instance, the solvatochromic behavior of some nitro-substituted pyridocoumarins was found to be dominantly influenced by the solvent's polarizability and hydrogen bonding capability. qu.edu.qa
Without experimental data, a precise prediction is difficult. However, based on the charge-transfer character likely induced by the 2,4-dinitrophenyl group, it is probable that at least one of the lower energy absorption bands would exhibit positive solvatochromism (a red shift in more polar solvents).
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.
For many pyrimidine derivatives, fluorescence is often weak. Thionated nucleobases, such as 2-thiopyrimidines, are particularly known for their extremely low fluorescence quantum yields. nih.gov This is because they undergo very efficient and rapid intersystem crossing from the singlet excited state (S1) to the triplet state (T1). rsc.org
The presence of the 2,4-dinitrophenyl group is also likely to contribute to the quenching of fluorescence. Nitroaromatic compounds are well-known to be efficient quenchers of fluorescence, often through processes that promote non-radiative decay pathways, including intersystem crossing to the triplet manifold.
Therefore, it is highly probable that Pyrimidine, 2-((2,4-dinitrophenyl)thio)- would be a very weakly fluorescent or even a non-fluorescent compound in solution at room temperature. Its fluorescence quantum yield is expected to be very low (ΦF << 0.01).
The fluorescence lifetime, if measurable, would be expected to be very short, likely in the picosecond or even femtosecond timescale. Studies on various thiopyrimidine derivatives have reported fluorescence lifetimes that decay in a few hundred femtoseconds. nih.gov The rapid depopulation of the S1 state via efficient intersystem crossing is the primary reason for these ultrashort lifetimes.
While direct fluorescence measurements might be challenging, the compound is expected to exhibit strong phosphorescence at low temperatures in a rigid matrix, a characteristic feature of molecules that efficiently populate the triplet state. rsc.org Time-resolved transient absorption spectroscopy would be a more suitable technique to study the excited state dynamics of this molecule, allowing for the characterization of its triplet state properties. whiterose.ac.uk
Computational and Theoretical Investigations of Pyrimidine, 2 2,4 Dinitrophenyl Thio
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in density functional theory (DFT), allow for the detailed examination of electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformers
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study on Pyrimidine (B1678525), 2-((2,4-dinitrophenyl)thio)- would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
The optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape and can reveal insights into electronic effects, such as conjugation and steric hindrance. For instance, the dihedral angle between the pyrimidine and dinitrophenyl rings would indicate the degree of twist, which has significant implications for the molecule's electronic and photophysical properties. Different possible spatial arrangements, or conformers, would also be investigated to identify the lowest energy (most stable) conformation.
Table 1: Hypothetical Optimized Geometric Parameters for Pyrimidine, 2-((2,4-dinitrophenyl)thio)- (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Value |
|---|---|
| C-S Bond Length (Pyrimidine-S) | 1.78 Å |
| C-S Bond Length (S-Dinitrophenyl) | 1.79 Å |
| C-N-C Angle (in Pyrimidine) | 115.5° |
| Dihedral Angle (Pyrimidine-S-C-Dinitrophenyl) | 85.0° |
| N-O Bond Length (Nitro group 1) | 1.22 Å |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would be dependent on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, FMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized on the more electron-rich pyrimidine ring and the sulfur atom, while the LUMO would be predominantly located on the electron-deficient 2,4-dinitrophenyl moiety due to the strong electron-withdrawing nature of the two nitro groups. This distribution is crucial for predicting how the molecule will interact with other chemical species.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Pyrimidine, 2-((2,4-dinitrophenyl)thio)-
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.2 eV |
| LUMO | -3.5 eV |
Note: This data is for illustrative purposes. The actual calculated energies are dependent on the computational method and solvent model used.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the electron density surface. This map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, the EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro groups. Conversely, regions of positive potential would be expected around the hydrogen atoms and, significantly, on the carbon atoms of the dinitrophenyl ring, particularly those ortho and para to the nitro groups, making them susceptible to nucleophilic attack.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.
Computational Modeling of Nucleophilic Substitution Pathways
The structure of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- suggests that it could be a substrate for nucleophilic aromatic substitution (SNA_r) reactions. The 2,4-dinitrophenyl group is a well-known leaving group, and the pyrimidine ring can be attacked by nucleophiles. Computational modeling can be used to explore the feasibility of different reaction pathways.
For example, a study might model the reaction of this compound with a nucleophile, such as an amine or a thiol. The calculations would trace the potential energy surface of the reaction, identifying the formation of any intermediates, such as a Meisenheimer complex, which is characteristic of S_NAr reactions. The geometry of the transition state—the highest energy point along the reaction coordinate—would be determined.
Energy Barriers and Reaction Rates Prediction
A critical outcome of reaction mechanism modeling is the calculation of activation energy barriers. This is the energy difference between the reactants and the transition state. According to transition state theory, the height of this barrier is directly related to the rate of the reaction. A lower energy barrier corresponds to a faster reaction.
By calculating these barriers for different potential nucleophiles or under different simulated solvent conditions, computational chemists can predict the relative rates of various reactions. This information is invaluable for understanding the compound's reactivity profile and for designing synthetic routes.
Table 3: Hypothetical Calculated Energy Barriers for Nucleophilic Substitution on Pyrimidine, 2-((2,4-dinitrophenyl)thio)-
| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ammonia | Attack at Pyrimidine C4 | 25.8 |
| Methylamine | Attack at Pyrimidine C4 | 24.5 |
Note: This data is purely hypothetical and serves to illustrate the type of results obtained from such computational studies.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the solvent environment.
Dynamic Behavior in Solution
MD simulations of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- in various solvents would be instrumental in understanding its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the thioether linkage and the nitro groups of the dinitrophenyl moiety. The simulations would reveal the preferred dihedral angles and the energy barriers between different conformational states.
For instance, a study on spirocyclic thiopyrimidinone derivatives utilized MD simulations to explore the stability and interactions of the compounds within a protein binding pocket, demonstrating how the dynamic behavior of the ligand is crucial for its biological function nih.gov. Similar simulations for Pyrimidine, 2-((2,4-dinitrophenyl)thio)- in solvents like water, ethanol (B145695), or dimethyl sulfoxide (B87167) would elucidate how the solvent environment influences its three-dimensional structure and flexibility. The simulations would track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its stability and the root-mean-square fluctuation (RMSF) of individual atoms to identify regions of high flexibility.
Intermolecular Interactions in Solvated Systems
Understanding the interactions between a solute and solvent molecules is critical for predicting its solubility, reactivity, and transport properties. MD simulations can provide a detailed picture of the solvation shell around Pyrimidine, 2-((2,4-dinitrophenyl)thio)-.
Key intermolecular interactions that could be analyzed include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds formed with protic solvent molecules.
Pi-Stacking: The aromatic pyrimidine and dinitrophenyl rings can engage in π-π stacking interactions with aromatic solvent molecules or with other solute molecules at higher concentrations.
Studies on other heterocyclic compounds, such as thieno[3,4-d]pyrimidine (B1628787) derivatives, have employed MD simulations to analyze the crucial hydrogen bonding and van der Waals interactions that govern their binding to biological targets nih.gov. These analyses provide a foundation for understanding how Pyrimidine, 2-((2,4-dinitrophenyl)thio)- would interact with its surrounding environment.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry offers a suite of tools for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Density Functional Theory (DFT) calculations have become a reliable method for predicting ¹H and ¹³C NMR chemical shifts rsc.orgnih.gov. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, DFT calculations could predict the chemical shifts of all hydrogen and carbon atoms. These theoretical values, when compared to experimental data, can confirm the proposed structure. Discrepancies between calculated and experimental shifts can point to specific conformational or electronic effects not initially considered. For example, a study on substituted pyrimidines demonstrated the utility of DFT in assigning proton and carbon signals nih.gov.
An illustrative table comparing hypothetical experimental and DFT-calculated ¹³C NMR chemical shifts for a related pyrimidine derivative is presented below.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C2 | 165.2 | 164.8 |
| C4 | 162.1 | 161.5 |
| C5 | 110.5 | 111.0 |
| C6 | 158.9 | 158.2 |
Simulated UV-Vis and IR Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating Ultraviolet-Visible (UV-Vis) absorption spectra mdpi.comnih.govmdpi.comnih.gov. By calculating the electronic excitation energies and oscillator strengths, TD-DFT can predict the λmax values corresponding to the principal electronic transitions. For Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, with its extended π-system and chromophoric nitro groups, TD-DFT calculations would be expected to predict strong absorptions in the UV-Vis region.
Similarly, computational Infrared (IR) spectroscopy, typically performed using DFT, can predict the vibrational frequencies and intensities of a molecule nih.govacs.orgacs.orgnumberanalytics.com. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For the target molecule, characteristic vibrational modes would include C=N stretching in the pyrimidine ring, N-O stretching of the nitro groups, and C-S stretching of the thioether linkage. A study on uracil (B121893) and its halogenated derivatives showcased the excellent agreement between B3LYP/6-311++G(**) calculated vibrational frequencies and experimental data nih.gov.
Below is a hypothetical comparison of experimental and calculated vibrational frequencies for a related substituted pyrimidine.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O stretch | 1710 | 1715 |
| C=C stretch | 1650 | 1655 |
| N-H bend | 1580 | 1585 |
| C-N stretch | 1350 | 1355 |
Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine, 2-((2,4-dinitrophenyl)thio)- Derivatives (focused on chemical activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological or chemical activity nih.govresearchgate.netnih.govresearchgate.neteurekaselect.comtandfonline.comresearchgate.netacs.org. In the context of chemical activity, QSAR can be used to predict properties like reactivity, stability, or other chemical characteristics.
For a series of derivatives of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, a QSAR study would involve calculating a range of molecular descriptors for each analogue. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: Including molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP).
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the observed chemical activity. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired chemical properties. A study on thiopyrimidine derivatives demonstrated the development of a robust QSAR model for predicting anticancer activity, highlighting the importance of specific structural features nih.gov.
An illustrative QSAR data table for a series of hypothetical pyrimidine derivatives is shown below.
| Compound | log(1/C) (Observed Activity) | logP (Hydrophobicity) | LUMO Energy (eV) | Molecular Weight |
| Derivative 1 | 4.5 | 2.1 | -1.5 | 280 |
| Derivative 2 | 4.8 | 2.5 | -1.7 | 310 |
| Derivative 3 | 5.2 | 2.9 | -1.9 | 340 |
| Derivative 4 | 4.3 | 1.8 | -1.4 | 270 |
This table illustrates the type of data that would be used to develop a QSAR model, correlating molecular descriptors with a measure of chemical activity.
Future Directions and Emerging Research Avenues for Pyrimidine, 2 2,4 Dinitrophenyl Thio
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Key areas of exploration in sustainable synthesis include:
Green Catalysts: The use of heterogeneous and recyclable catalysts is a promising avenue. Nanostructure catalysts, such as those based on iron, zinc, or manganese oxides, have shown efficacy in promoting pyrimidine (B1678525) synthesis. nih.gov Future work could explore the application of these or similar nanocatalysts for the direct thioarylation of 2-mercaptopyrimidine (B73435) with 1-chloro-2,4-dinitrobenzene (B32670), potentially under solvent-free or aqueous conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.comolikrom.com The application of microwave-assisted protocols to the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- could offer a more energy-efficient and rapid alternative to conventional heating methods.
Solventless and Aqueous Media: Conducting reactions in the absence of volatile organic solvents or in aqueous media is a cornerstone of green chemistry. olikrom.com Research into solvent-free condensation reactions or performing the synthesis in water would significantly enhance the environmental credentials of the process.
Multicomponent Reactions (MCRs): As will be discussed further in section 7.4, designing one-pot, multicomponent reactions that directly assemble the target molecule from simple precursors represents a highly atom-economical and sustainable approach. nih.govresearchgate.net
The following table summarizes potential sustainable synthetic strategies for Pyrimidine, 2-((2,4-dinitrophenyl)thio)-.
| Sustainable Strategy | Potential Implementation | Anticipated Advantages |
|---|---|---|
| Green Catalysis | Use of recyclable nanocatalysts (e.g., Fe₃O₄, ZnO) | Catalyst reusability, reduced waste, milder reaction conditions. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction | Shorter reaction times, higher yields, improved energy efficiency. |
| Alternative Reaction Media | Solvent-free conditions or use of water as a solvent | Reduced use of hazardous organic solvents, simplified work-up procedures. |
| Multicomponent Reactions | One-pot synthesis from basic building blocks | Increased atom economy, reduced number of synthetic steps and purifications. |
Investigation of Metal-Mediated and Organocatalytic Transformations
The functionalization of the pyrimidine core and the manipulation of the thioether linkage in Pyrimidine, 2-((2,4-dinitrophenyl)thio)- can be significantly advanced through the use of modern catalytic methods. Future research will likely focus on leveraging both metal-mediated and organocatalytic transformations to access a diverse range of novel derivatives with tailored properties.
Metal-Mediated Transformations:
Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur bonds. olikrom.com Future investigations could explore:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for the synthesis of aryl thioethers. uochb.czwikipedia.org Research could focus on developing palladium-catalyzed cross-coupling reactions between 2-mercaptopyrimidine and various activated 2,4-dinitrophenyl electrophiles. This would allow for the synthesis of a library of analogous compounds with different substitution patterns on the dinitrophenyl ring.
Copper-Catalyzed C-S Coupling: Copper-based catalysts offer a more economical and sustainable alternative to palladium for C-S bond formation. nih.gov The development of efficient copper-catalyzed protocols for the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- would be a significant advancement.
Organocatalytic Transformations:
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal catalysis. researchgate.netmdpi.com Future research in this area could involve:
Organocatalytic Synthesis of the Pyrimidine Core: Exploring the use of small organic molecules as catalysts for the cyclization reactions that form the pyrimidine ring of the target molecule could lead to milder and more selective synthetic routes.
Asymmetric Organocatalysis: For the synthesis of chiral derivatives of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-, the development of asymmetric organocatalytic methods would be of great interest, particularly for applications in medicinal chemistry.
The table below outlines potential catalytic transformations for the synthesis and functionalization of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-.
| Catalytic Approach | Specific Transformation | Potential Research Focus |
|---|---|---|
| Palladium Catalysis | Cross-coupling of 2-mercaptopyrimidine and a 2,4-dinitrophenyl halide | Optimization of catalyst, ligand, and reaction conditions for high yields and functional group tolerance. |
| Copper Catalysis | Ullmann-type C-S coupling | Development of efficient and recyclable copper catalyst systems. |
| Organocatalysis | Synthesis of the pyrimidine ring | Exploration of various organocatalysts (e.g., proline derivatives, thioureas) for the cyclization step. |
| Asymmetric Organocatalysis | Enantioselective functionalization | Design of chiral organocatalysts to introduce stereocenters into the pyrimidine scaffold. |
Advanced Mechanistic Elucidation via Real-Time Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- is crucial for optimizing existing methods and designing new, more efficient ones. The application of advanced, real-time spectroscopic techniques is a key future direction for gaining detailed mechanistic insights.
Real-Time NMR Spectroscopy: The use of real-time, multidimensional NMR spectroscopy can provide invaluable information on the formation and consumption of reactants, intermediates, and products as a reaction progresses. nih.govrsc.org This technique could be employed to study the kinetics and mechanism of the C-S bond formation between 2-mercaptopyrimidine and a 2,4-dinitrophenylating agent, allowing for the direct observation of any transient intermediates.
In-Situ IR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for monitoring reactions in real-time. researchgate.net By tracking changes in the vibrational frequencies of functional groups, it is possible to follow the progress of the reaction and identify key intermediates. This would be particularly useful for studying the kinetics of the nucleophilic aromatic substitution reaction leading to the formation of the thioether linkage.
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction pathways, transition state structures, and activation energies. jetir.org Computational studies on the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- could complement experimental findings from real-time spectroscopy, providing a comprehensive understanding of the reaction mechanism at a molecular level.
The following table highlights advanced techniques for mechanistic elucidation.
| Technique | Information Gained | Potential Application |
|---|---|---|
| Real-Time NMR Spectroscopy | Identification and quantification of reactants, intermediates, and products over time. | Elucidation of the detailed reaction pathway for the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)-. |
| In-Situ IR Spectroscopy | Monitoring of changes in functional groups during the reaction. | Kinetic studies of the C-S bond formation and identification of key reaction intermediates. |
| Computational Chemistry (DFT) | Calculation of reaction energies, transition state structures, and reaction pathways. | Prediction of the most favorable reaction mechanism and guidance for experimental design. |
Integration into Complex Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable from both an efficiency and sustainability perspective. researchgate.net A significant future research direction is the integration of the synthesis of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- or its derivatives into MCRs.
This could be achieved in several ways:
De Novo Synthesis via MCRs: Designing a multicomponent reaction that directly assembles the Pyrimidine, 2-((2,4-dinitrophenyl)thio)- scaffold from simple, readily available starting materials would be a highly innovative approach. For instance, a one-pot reaction involving a 1,3-dicarbonyl compound, thiourea (B124793), and a suitable 2,4-dinitrophenylating agent could be explored.
Post-MCR Functionalization: Pyrimidine, 2-((2,4-dinitrophenyl)thio)- could serve as a versatile building block for further diversification through MCRs. The reactivity of the pyrimidine ring or the potential for modification of the dinitrophenyl group could be exploited to introduce additional complexity and functionality in a single step.
Biginelli-type Reactions: The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, could be adapted for the synthesis of precursors to the target molecule. nih.gov For example, using thiourea in a Biginelli-type reaction could provide a dihydropyrimidine-2-thione, which could then be S-arylated.
The table below outlines potential strategies for integrating Pyrimidine, 2-((2,4-dinitrophenyl)thio)- into MCRs.
| MCR Strategy | Description | Potential Advantages |
|---|---|---|
| De Novo Synthesis | A one-pot reaction of three or more components to directly form the target molecule. | High atom economy, operational simplicity, rapid access to the core structure. |
| Post-MCR Functionalization | Using the target molecule as a substrate in a subsequent MCR to add further complexity. | Rapid generation of a diverse library of derivatives from a common intermediate. |
| Adaptation of Known MCRs | Modifying existing MCRs, such as the Biginelli reaction, to produce precursors. | Leveraging established and well-understood reaction pathways. |
Development of Smart Materials Incorporating Pyrimidine, 2-((2,4-dinitrophenyl)thio)- Derived Architectures
The unique electronic and structural features of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- make it an intriguing building block for the development of "smart" materials—materials that respond to external stimuli such as light, heat, or changes in pH.
Future research in this area could focus on:
Chemosensors: The electron-deficient nature of the 2,4-dinitrophenyl group and the presence of heteroatoms in the pyrimidine ring suggest that derivatives of this compound could be effective chemosensors. rsc.orgjetir.org For example, they could be designed to exhibit a colorimetric or fluorescent response upon binding to specific analytes.
Photochromic and Thermochromic Materials: By incorporating photo- or thermo-responsive moieties into the pyrimidine scaffold, it may be possible to create materials that change color in response to light or temperature. olikrom.comresearchgate.net The extensive π-system of the molecule could be tailored to achieve desired photo- and thermochromic properties.
Stimuli-Responsive Polymers: Polymerizing derivatives of Pyrimidine, 2-((2,4-dinitrophenyl)thio)- could lead to the development of smart polymers. For instance, polymers containing this unit might exhibit changes in their solubility, conformation, or other properties in response to changes in pH or the presence of specific ions. nih.govnih.gov
Self-Healing Materials: The incorporation of reversible covalent or non-covalent bonds into polymers containing the pyrimidine thioether motif could lead to the development of self-healing materials. mdpi.comnih.gov The thioether linkage itself could potentially be designed to participate in reversible bond-forming reactions.
The table below summarizes potential applications in the field of smart materials.
| Smart Material Application | Design Principle | Potential Functionality |
|---|---|---|
| Chemosensors | Colorimetric or fluorescent response to analyte binding. | Detection of specific metal ions, anions, or biologically relevant molecules. |
| Photochromic/Thermochromic Materials | Reversible color change upon exposure to light or heat. | Applications in optical data storage, smart windows, and temperature sensors. |
| Stimuli-Responsive Polymers | Change in polymer properties in response to external stimuli. | Drug delivery systems, smart coatings, and actuators. |
| Self-Healing Materials | Incorporation of reversible bonds to enable autonomous repair. | Development of durable and long-lasting materials for various applications. |
Q & A
Basic Questions
Q. What spectroscopic methods are critical for confirming the structure of 2-((2,4-dinitrophenyl)thio)pyrimidine?
- Answer: Key techniques include IR spectroscopy to identify thioether (C–S) and nitro (N–O) stretching vibrations (1,700–1,520 cm⁻¹), 1H/13C NMR to resolve aromatic protons and sulfur-linked carbons, and UV-Vis spectroscopy to characterize π→π* transitions in the dinitrophenyl moiety . For crystalline samples, X-ray diffraction provides definitive bond lengths and angles, as demonstrated in analogous thiazole derivatives .
Q. How can researchers optimize the synthetic yield of 2-((2,4-dinitrophenyl)thio)pyrimidine?
- Answer: Yield optimization involves:
- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of pyrimidine-2-thiol to 2,4-dinitrochlorobenzene to account for side reactions.
- Solvent selection: Use anhydrous DMF or THF to enhance nucleophilic substitution efficiency.
- Temperature control: Stir at 60–80°C for 6–8 hours to balance reaction rate and decomposition .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted dinitrophenyl precursors .
Q. What safety protocols are essential during synthesis?
- Answer: Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, fume hoods, and chemical-resistant aprons.
- Handling intermediates: 2,4-dinitrochlorobenzene is toxic and mutagenic; use neutralization traps for waste .
- Storage: Keep the product in amber glass under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can electronic interactions in metal complexes of 2-((2,4-dinitrophenyl)thio)pyrimidine be characterized?
- Answer: Use magnetic susceptibility measurements (e.g., Evans method) to determine unpaired electrons in Fe(II) complexes, combined with UV-Vis-NIR spectroscopy to identify ligand-to-metal charge transfer (LMCT) bands . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model coordination geometry and frontier molecular orbitals, as applied in Colle-Salvetti correlation-energy studies .
Q. How to resolve contradictions in coordination site identification using spectroscopic data?
- Answer: Cross-reference IR spectral shifts (e.g., ν(N–H) at ~3,300 cm⁻¹ for hydrazone coordination) with 1H NMR paramagnetic broadening in Fe(II) complexes . X-ray absorption spectroscopy (XAS) can directly probe metal-ligand bond distances, while cyclic voltammetry reveals redox-active sites influenced by coordination .
Q. What computational approaches predict toxicity and electronic properties of derivatives?
- Answer:
- Toxicity: Use GUSAR online for QSAR modeling of acute toxicity based on molecular descriptors (e.g., LD₅₀ predictions) .
- Electronic properties: Apply DFT-based bandgap calculations to assess charge-transfer efficiency, critical for designing photofunctional materials .
Q. How do steric and electronic effects influence substitution reactions in dinitrophenyl-thiopyrimidine derivatives?
- Answer: Hammett substituent constants (σ) quantify electronic effects: electron-withdrawing nitro groups activate the pyrimidine ring for nucleophilic attack. Steric maps (e.g., using molecular docking software) predict regioselectivity in triazole-thioacetic acid derivatives .
Data Contradiction Analysis
Q. Conflicting reports on molar ratios in metal complexes: How to validate stoichiometry?
- Answer: Combine elemental analysis (CHNS) with molar conductivity (non-electrolytic complexes show Λₘ < 20 S·cm²·mol⁻¹) . Job’s method (continuous variation) determines the [M:L] ratio spectroscopically by titrating ligand and metal ion solutions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
